molecular formula C8H10ClNO B13316592 3-Chloro-2-(methoxymethyl)aniline

3-Chloro-2-(methoxymethyl)aniline

Cat. No.: B13316592
M. Wt: 171.62 g/mol
InChI Key: HEZDMBQBNPRLKS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

3-chloro-2-(methoxymethyl)aniline

InChI

InChI=1S/C8H10ClNO/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3

InChI Key

HEZDMBQBNPRLKS-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC=C1Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(methoxymethyl)aniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(methoxymethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2-(methoxymethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methoxymethyl)aniline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) logP Key Applications References
This compound Methoxymethyl (-CH₂-O-CH₃) C₈H₁₀ClNO 171.62 ~2.5* Pharmaceuticals, Agrochemicals
3-Chloro-2-(2-propoxyethoxy)aniline 2-Propoxyethoxy C₁₁H₁₆ClNO₂ 227.7 N/A Specialty chemicals
3-Chloro-2-(methylsulfanyl)aniline Methylsulfanyl (-S-CH₃) C₇H₈ClNS 173.66 ~2.8 Pharmaceutical intermediates
3-Chloro-2-(phenethyloxy)aniline Phenethyloxy C₁₄H₁₄ClNO 247.72 3.8 Dyes, Polymers
4-Chloro-2-methyl-aniline Methyl (-CH₃) C₇H₈ClN 141.60 ~2.1 Pesticides

*Estimated based on structural analogs.

Key Findings and Implications

  • Reactivity : Methoxymethyl derivatives exhibit moderate reactivity suitable for nucleophilic substitution, whereas sulfur-containing analogs (e.g., methylsulfanyl) are more nucleophilic, favoring thiol-ene reactions .
  • Solubility : Ether-linked compounds (e.g., 2-propoxyethoxy) show higher polarity than aromatic analogs, enhancing aqueous solubility .
  • Toxicity : Sulfur-containing compounds often require stricter handling (e.g., irritant classification) compared to ethers .

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